molecular formula C13H16N4O B2938910 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1412236-18-0

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2938910
CAS No.: 1412236-18-0
M. Wt: 244.298
InChI Key: VTBPYDOWVAKTEC-NTEUORMPSA-N
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Description

2-(Ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound built upon the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a structure recognized in medicinal and organic chemistry research . This particular molecule is functionalized at the C-2 and C-3 positions with an ethylamino group and an (ethylimino)methyl group, respectively. The C-3 position is known to be a versatile site for chemical modification, allowing for the introduction of diverse functional groups to explore structure-activity relationships . The pyridopyrimidinone core is a privileged structure in drug discovery due to its resemblance to natural heterocyclic bases, making it a subject of interest for developing new therapeutic agents . Researchers are increasingly exploring this family of compounds for various biomedical applications. Pyridopyrimidine derivatives, in general, have been reported to exhibit a wide range of biological activities, including antimicrobial and antitumor properties . Furthermore, the structural analogy of this scaffold to fused uracil has driven investigations into its potential as an antifolate agent and as an inhibitor for various enzymes, such as kinases . The presence of multiple nitrogen atoms in the structure provides potential hydrogen bonding sites, which can be crucial for interactions with biological targets. This product is intended for research purposes only, such as in hit-to-lead optimization campaigns, method development in organic synthesis, and as a building block for constructing more complex chemical entities. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(ethylamino)-3-(ethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-3-14-9-10-12(15-4-2)16-11-7-5-6-8-17(11)13(10)18/h5-9,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBPYDOWVAKTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to a class of pyridopyrimidine derivatives. Its unique structural features, combining elements of pyridine and pyrimidine rings, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific biological effects supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethylamine with a suitable pyrido[1,2-a]pyrimidinone precursor under controlled conditions. The reaction may require specific catalysts and temperature settings to ensure high yield and purity .

The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound can alter their activity, potentially triggering various biochemical pathways. The exact molecular interactions are still under investigation but are crucial for understanding its therapeutic potential .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of pyridopyrimidine derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. In particular, derivatives with specific substitutions exhibited enhanced activity, suggesting that structural modifications can optimize therapeutic effects .

Anti-inflammatory Effects

Research indicates that certain pyridopyrimidine derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated a series of pyridopyrimidinone-thiazole hybrids for their cytotoxic activity against MCF-7 and HeLa cell lines using the MTT assay. The results indicated that compounds with aromatic substitutions exhibited the highest cytotoxicity, particularly those with chlorophenyl groups .
  • Mechanistic Insights : Another study explored the mechanism of action of related pyridopyrimidine derivatives, demonstrating their ability to induce apoptosis in cancer cells through caspase activation pathways .

Data Table: Biological Activity Summary

Biological Activity Cell Lines Tested Key Findings
CytotoxicityMCF-7High activity with chlorophenyl substitutions
HeLaSignificant cytotoxic effects observed
Anti-inflammatoryVariousInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences and similarities among derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one:

Compound Name / ID Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) Notable Features
Target Compound Ethylamino (-NHCH₂CH₃) (E)-Ethyliminomethyl (-CH=N-CH₂CH₃) ~306.36* Planar imine group; moderate lipophilicity
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-... Ethylamino (-NHCH₂CH₃) Z-configured thiazolidinone-allyl group 372.46 Sulfur-containing heterocycle; potential redox activity
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo... 4-Ethylpiperazinyl Z-configured thioxo-phenylethyl group ~563.70* Piperazine enhances solubility; phenylethyl group adds steric bulk
9-Methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-... Phenethylamino (-NHCH₂CH₂C₆H₅) E-configured phenethyliminomethyl (-CH=N-CH₂CH₂C₆H₅) ~457.56* Aromatic phenyl groups increase lipophilicity and π-π interactions
Halogenated derivatives (e.g., 6-chloro/bromo-4H-pyrido[1,2-a]pyrimidin-4-ones) Varied (e.g., H, methyl, halogen) Halogen substituents (e.g., Cl, Br) at position 3 or 6 ~280–330* Enhanced electrophilicity; potential for covalent binding
Fluorinated derivatives (e.g., 2-(3,4-dimethoxyphenyl)-9-fluoro-7-(4-methylpiperazin-1-yl)... 3,4-Dimethoxyphenyl Fluorine at position 9; 4-methylpiperazinyl at position 7 ~465.50* Fluorine improves metabolic stability; methoxy groups modulate polarity

*Calculated based on molecular formulas where exact data are unavailable.

Physicochemical Properties

  • Lipophilicity: The target compound’s ethyl groups confer moderate lipophilicity (logP ~2–3*), whereas phenethyl-substituted analogs (e.g., ) exhibit higher logP values (~4–5) due to aromatic rings. Thiazolidinone derivatives (e.g., ) may have reduced membrane permeability due to polar sulfur atoms.
  • Solubility : Piperazinyl substituents (e.g., ) enhance water solubility via protonation at physiological pH. In contrast, halogenated derivatives (e.g., ) show lower solubility but improved crystallinity.
  • Stability : The (E)-imine group in the target compound may exhibit tautomerism or hydrolysis under acidic conditions, whereas thioxo groups (e.g., ) are prone to oxidation. Fluorinated analogs (e.g., ) demonstrate superior metabolic stability .

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